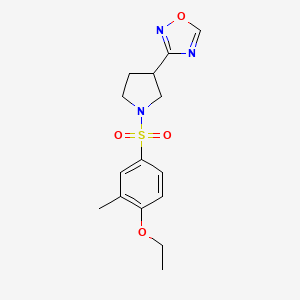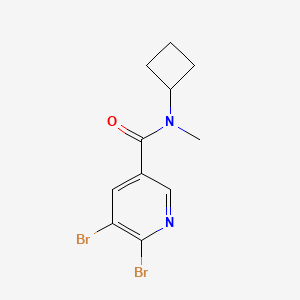
5,6-dibromo-N-cyclobutyl-N-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dibromo-N-cyclobutyl-N-methylpyridine-3-carboxamide, also known as DBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DBC is a derivative of pyridine and has been found to exhibit a range of biological activities, including anti-tumor and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of 5,6-dibromo-N-cyclobutyl-N-methylpyridine-3-carboxamide is not fully understood, but it is believed to act by inhibiting various signaling pathways in cells. 5,6-dibromo-N-cyclobutyl-N-methylpyridine-3-carboxamide has been found to inhibit the activity of several enzymes, including topoisomerase II and HDACs, which are involved in DNA replication and gene expression, respectively. 5,6-dibromo-N-cyclobutyl-N-methylpyridine-3-carboxamide has also been found to activate the AMPK pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
5,6-dibromo-N-cyclobutyl-N-methylpyridine-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit cell proliferation. 5,6-dibromo-N-cyclobutyl-N-methylpyridine-3-carboxamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, 5,6-dibromo-N-cyclobutyl-N-methylpyridine-3-carboxamide has been shown to have antibacterial activity against several strains of bacteria.
Advantages and Limitations for Lab Experiments
5,6-dibromo-N-cyclobutyl-N-methylpyridine-3-carboxamide has several advantages for lab experiments. It has been shown to be effective at inhibiting the growth of cancer cells and reducing inflammation in animal models of inflammatory diseases. Additionally, 5,6-dibromo-N-cyclobutyl-N-methylpyridine-3-carboxamide has been found to have antibacterial activity against several strains of bacteria. However, there are also limitations to using 5,6-dibromo-N-cyclobutyl-N-methylpyridine-3-carboxamide in lab experiments. It has a relatively low solubility in water, which can make it difficult to work with in certain assays. Additionally, the exact mechanism of action of 5,6-dibromo-N-cyclobutyl-N-methylpyridine-3-carboxamide is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 5,6-dibromo-N-cyclobutyl-N-methylpyridine-3-carboxamide. One area of interest is the development of 5,6-dibromo-N-cyclobutyl-N-methylpyridine-3-carboxamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 5,6-dibromo-N-cyclobutyl-N-methylpyridine-3-carboxamide and its effects on various signaling pathways in cells. Another area of interest is the potential use of 5,6-dibromo-N-cyclobutyl-N-methylpyridine-3-carboxamide in combination with other drugs or therapies to enhance its anti-tumor and anti-inflammatory effects. Finally, there is a need for further studies to determine the safety and toxicity of 5,6-dibromo-N-cyclobutyl-N-methylpyridine-3-carboxamide in animal models and humans.
Synthesis Methods
The synthesis of 5,6-dibromo-N-cyclobutyl-N-methylpyridine-3-carboxamide involves the reaction of 5,6-dibromo-2-methylpyridine with cyclobutylamine and methyl isocyanate. The reaction is carried out under controlled conditions, and the product is purified using column chromatography. The yield of 5,6-dibromo-N-cyclobutyl-N-methylpyridine-3-carboxamide is typically around 50%, and the purity can be determined using various analytical techniques, such as HPLC and NMR spectroscopy.
Scientific Research Applications
5,6-dibromo-N-cyclobutyl-N-methylpyridine-3-carboxamide has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. 5,6-dibromo-N-cyclobutyl-N-methylpyridine-3-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce inflammation in animal models of inflammatory diseases. Additionally, 5,6-dibromo-N-cyclobutyl-N-methylpyridine-3-carboxamide has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
5,6-dibromo-N-cyclobutyl-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2O/c1-15(8-3-2-4-8)11(16)7-5-9(12)10(13)14-6-7/h5-6,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITYWPBOXBHOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C(=O)C2=CC(=C(N=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-[1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2890595.png)
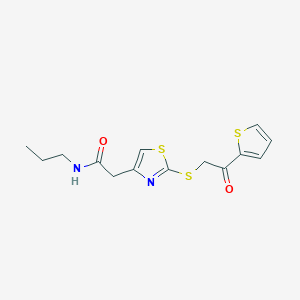
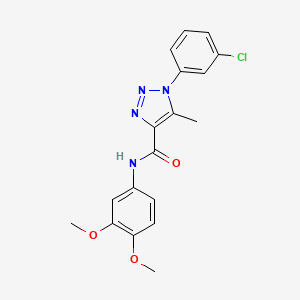
![1-[(Tert-butoxy)carbonyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid](/img/structure/B2890600.png)

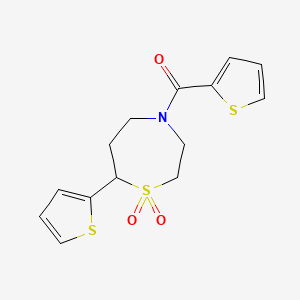
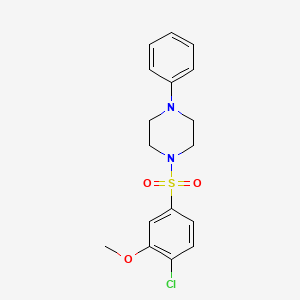


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2890611.png)
![N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2890612.png)
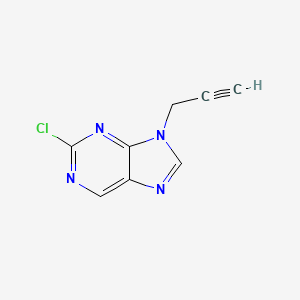
![5-[(4-Bromophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2890614.png)
